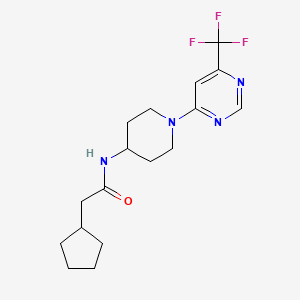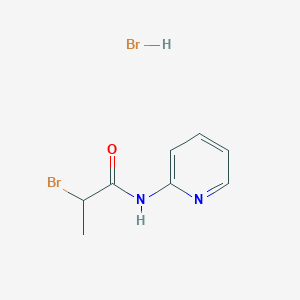
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
The synthesis of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzofuran core, followed by the introduction of the bromine, formyl, and benzoyl groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .
Análisis De Reacciones Químicas
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in different types of chemical reactions, which can affect biological pathways. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar compounds to ETHYL 5-(4-BENZOYLBENZOYLOXY)-4-BROMO-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and applications. For example:
Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a nitro group instead of a bromine atom.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole core instead of a benzofuran core
Propiedades
IUPAC Name |
ethyl 5-(4-benzoylbenzoyl)oxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19BrO7/c1-3-33-27(32)21-20(14-29)34-25-15(2)13-19(23(28)22(21)25)35-26(31)18-11-9-17(10-12-18)24(30)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZYNHNEOAPJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-4-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2873632.png)






![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
![6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2873644.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2873646.png)



![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)
